3-[(2-ethyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-ETHYL-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPIN-4-YL)ACETYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings. The presence of sulfonamide and acetyl groups further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-ETHYL-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPIN-4-YL)ACETYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Benzoxazepine Core: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with an acylating agent under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Acetylation: The acetyl group is introduced through a reaction with acetic anhydride or acetyl chloride.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the benzoxazepine ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group may yield acetic acid derivatives, while reduction of the carbonyl groups could produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features suggest potential as a biochemical probe or inhibitor.
Medicine: Its sulfonamide group indicates potential as an antimicrobial or anti-inflammatory agent.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(2-ETHYL-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPIN-4-YL)ACETYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The benzoxazepine core may also interact with cellular pathways, modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dibromobenzonitrile: This compound shares a benzene ring with substituents that can undergo similar chemical reactions.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Although structurally different, this compound also features functional groups that participate in various chemical reactions.
Uniqueness
3-[2-(2-ETHYL-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPIN-4-YL)ACETYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its combination of a benzoxazepine core with sulfonamide and acetyl groups. This unique structure provides a diverse range of chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H22N2O6S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-[2-(2-ethyl-3,5-dioxo-1,4-benzoxazepin-4-yl)acetyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H22N2O6S/c1-4-18-21(26)23(20(25)16-10-5-6-11-19(16)29-18)13-17(24)14-8-7-9-15(12-14)30(27,28)22(2)3/h5-12,18H,4,13H2,1-3H3 |
InChI Key |
IRWKGJXBSKZILV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=CC=C3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.